2-((4-甲基哌嗪-1-基)甲基)喹啉-6-胺

描述

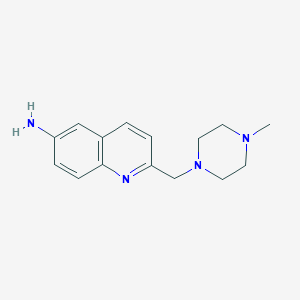

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

科学研究应用

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is a chemical compound with the molecular formula C15H20N4 and a molecular weight of 256.35 g/mol . It has a role in metabolic processes by interacting with enzymes that regulate cellular metabolism. The compound's unique chemical structure and properties make it potentially useful in various scientific research applications.

Names and Identifiers

- IUPAC Name: 2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine

- InChI: InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3

- InChIKey: GMJZGJFAMURIMD-UHFFFAOYSA-N

- SMILES: CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N

- CAS: 832102-03-1

- PubChem CID: 11994651

- Synonyms: This compound is also known as 832102-03-1, 2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine, 2-[(4-methyl-1-piperazinyl)methyl]-6-Quinolinamine, and MFCD27988079 .

Computed Properties

- XLogP3-AA: 1.2

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 4

- Rotatable Bond Count: 2

- Exact Mass: 256.16879665 Da

- Monoisotopic Mass: 256.16879665 Da

- Topological Polar Surface Area: 45.4 Ų

- Heavy Atom Count: 19

- Formal Charge: 0

- Complexity: 288

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count: 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- Compound Is Canonicalized: Yes

作用机制

Target of Action

Piperazine derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory effects .

Mode of Action

It is known that the piperazine ring, a common structural motif in many pharmaceuticals, can interact with various biological targets, potentially altering their function .

生化分析

Biochemical Properties

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular cyclic nucleotide levels . By inhibiting PDE10A, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine can modulate signaling pathways that rely on cyclic AMP and cyclic GMP as secondary messengers. Additionally, it interacts with various proteins involved in cell signaling and metabolic pathways, influencing their activity and stability.

Cellular Effects

The effects of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE10A leads to altered levels of cyclic nucleotides, which in turn affect downstream signaling pathways such as the cAMP/PKA and cGMP/PKG pathways . These changes can result in modified gene expression profiles and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine exerts its effects through specific binding interactions with biomolecules. The quinoline moiety of the compound engages in hydrogen bonding with the backbone carbonyl of target proteins, stabilizing the compound-protein complex . This binding can lead to enzyme inhibition or activation, depending on the target. For example, the inhibition of PDE10A by 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine results from its binding to the enzyme’s active site, preventing the hydrolysis of cyclic nucleotides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine vary with dosage in animal models. At lower doses, the compound has been shown to modulate signaling pathways and metabolic processes without causing significant toxicity . At higher doses, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of PDE10A affects the levels of cyclic nucleotides, which are crucial regulators of metabolic flux . Additionally, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine can influence the activity of other enzymes involved in energy production and biosynthetic processes, further impacting metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that sequester the compound.

Subcellular Localization

The subcellular localization of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the presence of a quinoline moiety may facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine may be localized to the cytoplasm, where it can modulate cytoplasmic signaling pathways and metabolic processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine typically involves the reaction of quinoline derivatives with 4-methylpiperazine. One common method includes the condensation of 6-chloroquinoline with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

相似化合物的比较

Similar Compounds

- 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

- 2-(4-Methylpiperazin-1-yl)quinolin-6-amine

- 4-Aminoquinoline derivatives

- Quinolinyl-pyrazoles

Uniqueness

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other quinoline derivatives, it has shown higher potency in certain biological assays and better pharmacokinetic properties .

生物活性

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential therapeutic applications, especially as an anticancer agent, due to its ability to interact with various biological targets.

Chemical Structure and Properties

The chemical structure of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine features a quinoline core substituted at the 2-position with a 4-methylpiperazinylmethyl group. Its molecular formula is C₁₅H₂₀N₄, with a molecular weight of 256.35 g/mol. The compound's structural attributes contribute to its reactivity and biological activity, allowing it to participate in various biochemical interactions.

Target Enzymes and Pathways

The primary mechanism of action for 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine involves the inhibition of phosphodiesterase 10A (PDE10A), an enzyme crucial for regulating intracellular cyclic nucleotide levels. Inhibition of PDE10A leads to elevated levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital in various signaling pathways affecting cellular metabolism and proliferation.

Cellular Effects

In cellular models, this compound has been shown to influence several key processes:

- Cell Signaling : Alters downstream signaling pathways such as cAMP/PKA and cGMP/PKG.

- Gene Expression : Modulates the expression of genes involved in cell cycle regulation and apoptosis.

- Metabolic Processes : Affects metabolic flux by interacting with enzymes that regulate cellular metabolism.

Anticancer Properties

Research has indicated that 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- HCT116 (Colorectal Cancer) : Exhibited potent growth inhibition.

- MCF7 (Breast Cancer) : Induced cell cycle arrest and apoptosis.

The compound's IC50 values in these assays suggest strong antiproliferative effects, highlighting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in cellular models, suggesting a dual therapeutic role in managing both cancer and inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine:

Discussion

The biological activity of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine underscores its potential as a multi-faceted therapeutic agent. Its ability to inhibit PDE10A not only positions it as a candidate for cancer therapy but also suggests possible applications in treating inflammatory conditions. Ongoing research is essential to fully elucidate its mechanisms, optimize its pharmacological profiles, and explore combination therapies that may enhance its efficacy.

属性

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJZGJFAMURIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475462 | |

| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832102-03-1 | |

| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。